Ethyl 3-[({4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate
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Overview
Description
ETHYL 3-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxadiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with other functional groups. One common method involves the reaction of 3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL with 4-hydroxybenzoic acid, followed by esterification with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The phenoxy and amido groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
ETHYL 3-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(2-{4-[3-(PROPAN-2-YL)-1,2,4-THIADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
ETHYL 3-(2-{4-[3-(PROPAN-2-YL)-1,2,4-TRIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
ETHYL 3-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE is unique due to its specific oxadiazole ring, which imparts distinct biological activities and chemical reactivity compared to similar compounds
Properties
Molecular Formula |
C22H23N3O5 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 3-[[2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H23N3O5/c1-4-28-22(27)16-6-5-7-17(12-16)23-19(26)13-29-18-10-8-15(9-11-18)21-24-20(14(2)3)25-30-21/h5-12,14H,4,13H2,1-3H3,(H,23,26) |
InChI Key |
BQKGEPXKTKAOPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C |
Origin of Product |
United States |
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